molecular formula C20H15Cl4N3OS B591845 PP1-24 CAS No. 1429483-76-0

PP1-24

Cat. No.: B591845
CAS No.: 1429483-76-0
M. Wt: 487.22
InChI Key: UVWTVHXLCKZAFC-IZZDOVSWSA-N
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Description

PP1-24 is a potent derivative of salubrinal, a selective inhibitor of endoplasmic reticulum (ER) stress, which has demonstrated significant cardioprotective activity. Salubrinal itself is known to attenuate ER stress by modulating eukaryotic translation initiation factor 2α (eIF2α) phosphorylation, thereby protecting cells under stress conditions . This compound was developed through structural modifications of salubrinal’s quinoline ring terminus and thiourea unit, resulting in a 50-fold increase in cardioprotective potency compared to its parent compound. Its enhanced activity (EC₅₀ ≤ 0.3 μM) positions it as a promising candidate for therapeutic applications in cardiac pathologies, such as ischemia-reperfusion injury .

Properties

CAS No.

1429483-76-0

Molecular Formula

C20H15Cl4N3OS

Molecular Weight

487.22

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide

InChI

InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+

InChI Key

UVWTVHXLCKZAFC-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Synonyms

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-2-thiazolyl]amino]ethyl]-2-propenamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PP1-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

PP1-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted compounds with different properties.

Scientific Research Applications

PP1-24 has a wide range of scientific research applications, including:

Mechanism of Action

PP1-24 exerts its effects by inhibiting the activity of protein phosphatase 1. This inhibition occurs through the binding of this compound to the catalytic subunit of the enzyme, preventing it from dephosphorylating its target proteins. The inhibition of protein phosphatase 1 leads to the accumulation of phosphorylated proteins, which can alter various cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Modifications

Salubrinal’s structure consists of a quinoline core linked to a thiourea group. PP1-24 retains this core but introduces targeted substitutions at the quinoline terminus and thiourea unit, optimizing interactions with ER stress-related targets. These modifications enhance binding affinity and selectivity, as validated by 3D-QSAR (Comparative Molecular Field Analysis) .

Pharmacological Activity

Parameter Salubrinal This compound
EC₅₀ (Cardiomyocyte Protection) ~15 μM ≤0.3 μM
Selectivity for ER Stress Pathways Moderate High
Structural Features Base quinoline + thiourea Modified quinoline + optimized thiourea

The dramatic reduction in EC₅₀ highlights this compound’s superior efficacy in mitigating ER stress-induced apoptosis in cardiomyocytes .

Comparison with Other ER Stress Inhibitors

While salubrinal and this compound target eIF2α phosphorylation, other ER stress modulators operate through distinct mechanisms:

Tauroursodeoxycholic Acid (TUDCA)

  • Mechanism : Chaperone-mediated protein folding.
  • EC₅₀ : ~10–20 μM (cell viability assays).
  • Limitation : Broader activity but lower specificity for ER stress compared to this compound .

4-Phenylbutyric Acid (4-PBA)

  • Mechanism : Chemical chaperone stabilizing protein conformation.
  • EC₅₀ : ~5–10 mM (higher concentrations required for efficacy).
  • Limitation : Poor pharmacokinetic properties and off-target effects .

Key Advantage of this compound :

  • Sub-micromolar potency and specificity for ER stress pathways.
  • Structural tunability for further optimization.

3D-QSAR Insights into this compound’s Enhanced Activity

The CoMFA model (q² = 0.741, r² = 0.991) revealed critical steric and electrostatic requirements for this compound’s activity:

  • Quinoline Modifications: Bulky substituents at the terminus improve hydrophobic interactions with the target protein.
  • Thiourea Optimization : Electron-withdrawing groups enhance hydrogen bonding with eIF2α regulatory sites .

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